molecular formula C12H10ClN3O2 B3002374 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 865249-55-4

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B3002374
CAS No.: 865249-55-4
M. Wt: 263.68
InChI Key: IFBNZDQDJMQYHN-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H10ClN3O2 and its molecular weight is 263.68. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

Research has indicated the potential of 1,3,4-oxadiazole derivatives in anticancer therapy. Compounds with a 1,3,4-oxadiazole moiety have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For instance, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent activity compared to the reference drug etoposide. This underlines the significance of such compounds in cancer treatment research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Effects

1,3,4-oxadiazole compounds have been observed to exhibit antimicrobial and antifungal properties. Specifically, compounds containing the 1,3,4-oxadiazole moiety have shown potency in terms of antimicrobial activity against tested microorganisms, including various strains of bacteria and fungi. This highlights their potential as antimicrobial and antifungal agents, which could be crucial in combating infections and diseases caused by these microorganisms (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

Antitubercular Activities

Derivatives of 1,3,4-oxadiazole have also been studied for their antitubercular activities. The synthesis and screening of such compounds have revealed promising leads with potent activity against Mycobacterium tuberculosis. Notably, specific derivatives have demonstrated significant antitubercular activity with minimal inhibitory concentrations indicating their potential as lead molecules in the development of new antitubercular drugs (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Nematocidal Activities

Recent studies have showcased the potential of 1,3,4-oxadiazole derivatives in nematocidal activities. Compounds with this structure have shown good activity against specific nematodes, making them potential candidates for the development of new nematicides. The ability of these compounds to decrease the vitality and cause physiological disruptions in nematodes has been a key observation, highlighting their potential application in agriculture and pest control (Liu, Wang, Zhou, & Gan, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used . Proper safety precautions should always be taken when handling chemical compounds.

Mechanism of Action

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-9-4-2-1-3-8(9)11-15-16-12(18-11)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBNZDQDJMQYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.